molecular formula C8H4N4O2 B14797651 1H-Indazole-5-carbonitrile, 6-nitro-

1H-Indazole-5-carbonitrile, 6-nitro-

Cat. No.: B14797651
M. Wt: 188.14 g/mol
InChI Key: PNSCGKWAXKKZNU-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonitrile, 6-nitro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a nitro group at the 6th position and a carbonitrile group at the 5th position makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonitrile, 6-nitro- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 1H-Indazole-5-carbonitrile, 6-nitro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carbonitrile, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-5-carbonitrile, 6-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carbonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

    1H-Indazole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3rd position.

    6-Nitroindazole: Similar structure but without the carbonitrile group.

    1H-Indazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness: 1H-Indazole-5-carbonitrile, 6-nitro- is unique due to the presence of both the nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

6-nitro-1H-indazole-5-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-6-4-10-11-7(6)2-8(5)12(13)14/h1-2,4H,(H,10,11)

InChI Key

PNSCGKWAXKKZNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

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